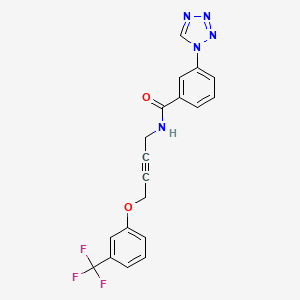

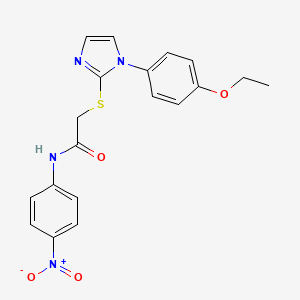

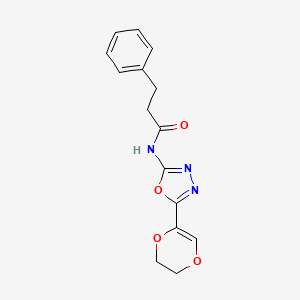

![molecular formula C19H19N3O3S B2443838 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034300-94-0](/img/structure/B2443838.png)

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Wound-Healing Potential

Compounds structurally related to 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone have been evaluated for their in vivo wound-healing activity. The study demonstrates significant wound healing, with certain derivatives promoting faster epithelialization and higher tensile strength of wounds, indicating their potential in developing new therapeutic agents for wound management (Vinaya et al., 2009).

Electrochemical Synthesis and Applications

Electrochemical methods have been applied to synthesize new derivatives through the oxidation of related compounds, showing potential in creating benzo[d]oxazole derivatives. These synthesized compounds, through electrochemical routes, illustrate the adaptability of such chemical structures in facilitating various reactions, potentially leading to novel applications in materials science and organic synthesis (Amani & Nematollahi, 2012).

Antimicrobial Activity

Research into pyridine derivatives structurally similar to the compound has revealed variable and modest antimicrobial activity against several bacterial and fungal strains. This suggests a role for such compounds in developing new antimicrobial agents, with modifications potentially enhancing their efficacy (Patel, Agravat, & Shaikh, 2011).

Fungicidal Activity

Novel triazole derivatives containing elements related to this compound have shown significant fungicidal activities against various phytopathogens. This highlights the compound's potential as a scaffold for developing new agricultural fungicides, offering a pathway to combat plant diseases and improve crop protection (Bai et al., 2020).

Anti-Tubercular Activity

Derivatives of this compound have been explored for their anti-tubercular properties. Certain compounds exhibited enhanced potency against Mycobacterium tuberculosis, indicating the relevance of such chemical frameworks in the search for new treatments for tuberculosis. The presence of electron-donating groups on the phenyl ring attached to the pyrazole moiety was associated with potent anti-mycobacterial activity, providing insights into structure-activity relationships (Venugopal, Sundararajan, & Choppala, 2020).

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-18(13-26-19-21-16-3-1-2-4-17(16)25-19)22-11-7-15(8-12-22)24-14-5-9-20-10-6-14/h1-6,9-10,15H,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCRBAONMONYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

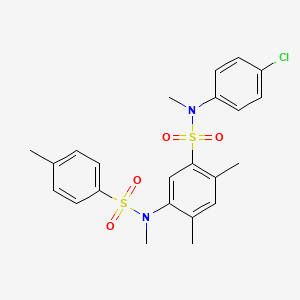

![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)

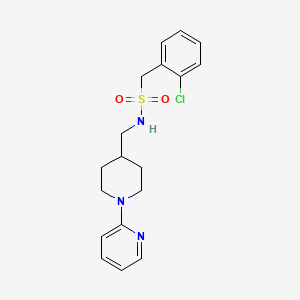

![(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide](/img/structure/B2443757.png)

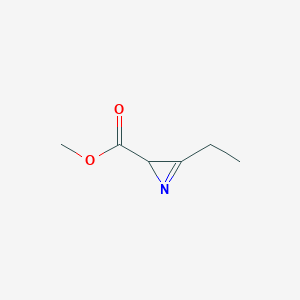

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)

![2,6-Dihydrotriazolo[4,5-f]benzotriazole-4,8-dione](/img/structure/B2443771.png)

![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)